

# An In-depth Technical Guide to the Spectroscopic Data of 2-Aminodiphenylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Aminodiphenylamine** (CAS No. 534-85-0), also known as N-phenyl-o-phenylenediamine. The information is tailored for professionals in research and development who require detailed spectral information and experimental context.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of **2-Aminodiphenylamine**.

<sup>1</sup>H NMR Spectroscopy Data

Proton NMR provides information on the chemical environment of hydrogen atoms within the molecule. The aromatic protons and the amine protons show distinct chemical shifts.



Parameter	<sup>1</sup> H NMR Data (399.65 MHz)	<sup>1</sup> H NMR Data (89.56 MHz)
Solvent	CDCl <sub>3</sub>	CDCl <sub>3</sub>
Proton Assignment	Shift (ppm)	Shift (ppm)
Aromatic Protons	7.186	7.19
Aromatic Protons	7.095	7.09
Aromatic Protons	7.000	6.99
Aromatic Protons	6.804	6.83 - 6.69
Aromatic Protons	6.77	6.70
Aromatic Protons	6.74	-
Aromatic Protons	6.711	-
Secondary Amine (NH)	5.15	4.18
Primary Amine (NH <sub>2</sub> )	3.70	-

#### <sup>13</sup>C NMR Spectroscopy Data

While experimental <sup>13</sup>C NMR spectral data with specific peak assignments for **2- Aminodiphenylamine** is not readily available in public databases, the expected chemical shifts can be inferred based on its structure. Aromatic carbons typically appear in the 110-150 ppm range. The carbons bonded to nitrogen atoms will be deshielded and appear at the lower field end of this range.

#### **Experimental Protocols: NMR**

- ¹H NMR (399.65 MHz): A sample of 0.043 g of **2-Aminodiphenylamine** was dissolved in 0.5 ml of deuterated chloroform (CDCl<sub>3</sub>)[1].
- ¹H NMR (89.56 MHz): A sample of 0.042 g of **2-Aminodiphenylamine** was dissolved in 0.5 ml of deuterated chloroform (CDCl<sub>3</sub>)[1].
- 13C NMR: Spectra have been recorded by sources such as Aldrich Chemical Company, Inc., though specific experimental parameters and peak lists are not publicly detailed[2].



## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **2-Aminodiphenylamine** by measuring the absorption of infrared radiation.

Key IR Absorption Bands

Specific experimental IR peak lists for **2-Aminodiphenylamine** are not detailed in the searched resources. However, based on the presence of primary and secondary amine groups and aromatic rings, the following characteristic absorption bands are expected:

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
N-H Stretch (Primary Amine)	3500 - 3300 (two bands)
N-H Stretch (Secondary Amine)	3500 - 3300 (one band)
Aromatic C-H Stretch	3100 - 3000
N-H Bend (Primary Amine)	1650 - 1580
Aromatic C=C Bending	1600 - 1475
Aromatic C-N Stretch	1335 - 1250
Aromatic C-H Bending (Out-of-plane)	900 - 675

Experimental Protocols: IR

Several techniques have been used to obtain IR spectra of **2-Aminodiphenylamine**[2]:

- Attenuated Total Reflectance (ATR)-IR: The spectrum was obtained using a Bruker Tensor
  27 FT-IR spectrometer. The sample was from Alfa Aesar, Thermo Fisher Scientific[2].
- FTIR (Film): The spectrum was obtained from a sample prepared as a film. The source of the sample was Calbiochem, Los Angeles, California[2].
- Vapor Phase IR: The spectrum was acquired using a DIGILAB FTS-14 instrument[2].

## **UV-Visible (UV-Vis) Spectroscopy**



UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly sensitive to conjugated systems like the aromatic rings in **2- Aminodiphenylamine**.

UV-Vis Absorption Maxima (λmax)

The position of the maximum absorption is solvent-dependent, showing a slight red-shift (bathochromic shift) with increasing solvent polarity.

Solvent	λmax (nm)
Cyclohexane	288
Acetonitrile	294
Methanol	296
Ethanol	280 - 320 (range)

Experimental Protocols: UV-Vis

The UV-Vis spectra are typically recorded by dissolving the **2-Aminodiphenylamine** sample in a suitable UV-grade solvent, such as methanol, and measuring the absorbance across a range of wavelengths.

## Visualized Workflows and Pathways

Synthesis of 2-Aminodiphenylamine

A primary route for the synthesis of **2-Aminodiphenylamine** is the catalytic reductive amination of a nitrodiphenylamine precursor.

Caption: A simplified diagram illustrating the synthesis of **2-Aminodiphenylamine** via catalytic reduction.

General Spectroscopic Analysis Workflow

The logical flow for the characterization of a compound like **2-Aminodiphenylamine** using multiple spectroscopic techniques.



Caption: A workflow diagram for the spectroscopic characterization of **2-Aminodiphenylamine**.

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#### References

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